molecular formula C11H13ClN2O2 B2381797 3-(2-Chloro-N-phenylacetamido)propanamide CAS No. 50917-08-3

3-(2-Chloro-N-phenylacetamido)propanamide

Cat. No.: B2381797
CAS No.: 50917-08-3
M. Wt: 240.69
InChI Key: DKTGWDULSQTBRN-UHFFFAOYSA-N
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Description

3-(2-Chloro-N-phenylacetamido)propanamide is a chemical compound with the molecular formula C11H13ClN2O2 and a molecular weight of 240.69 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-N-phenylacetamido)propanamide typically involves the reaction of 2-chloro-N-phenylacetamide with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-N-phenylacetamido)propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-(2-Chloro-N-phenylacetamido)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-N-phenylacetamido)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its chloro and phenylacetamido groups contribute to its reactivity and potential biological activities, making it a valuable compound in various research fields .

Properties

IUPAC Name

3-(N-(2-chloroacetyl)anilino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c12-8-11(16)14(7-6-10(13)15)9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTGWDULSQTBRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCC(=O)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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